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molecular formula C7H8BrNO B8685565 2-bromo-1-(pyridin-2-yl)ethan-1-ol

2-bromo-1-(pyridin-2-yl)ethan-1-ol

Cat. No. B8685565
M. Wt: 202.05 g/mol
InChI Key: JAQYQJPRUALUJH-UHFFFAOYSA-N
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Patent
US04005212

Procedure details

2-Bromo-1-(2-pyridyl)ethanol can be obtained by adding, over the course of one hour, an ice-cold solution of sodium borohydride (17.2 g.) in water (310 cc.) to a solution of 2-(2-bromoacetyl)pyridine hydrobromide (82.9 g.) in methanol (830 cc.) kept at -10° C. The mixture is allowed to return to a temperature of about 20° C. and the pH is brought to 2 by adding 48% hydrobromic acid (70 cc.). The mixture is concentrated to dryness under reduced pressure (30 mm.Hg) at a temperature below 40° C. The residue is taken up in distilled water (400 cc.) and the solution is decolourised by treatment with decolourising charcoal. The solution is brought to pH 7-8 by adding sodium bicarbonate (50 g.). The mixture is extracted with diethyl ether (1,500 cc.) and the extracts are dried over anhydrous potassium carbonate. After filtration and concentration under reduced pressure (30 mm.Hg), 2-bromo-1-(2-pyridyl)-ethanol (49 g.) is obtained in the form of an oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
82.9 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Name
Quantity
310 mL
Type
solvent
Reaction Step Five
Quantity
830 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Br.[Br:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=[O:7].Br>O.CO>[Br:4][CH2:5][CH:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[OH:7] |f:0.1,2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
17.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
82.9 g
Type
reactant
Smiles
Br.BrCC(=O)C1=NC=CC=C1
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
Br
Step Five
Name
Quantity
310 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
830 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding, over the course of one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
kept at -10° C
CUSTOM
Type
CUSTOM
Details
to return to a temperature of about 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness under reduced pressure (30 mm.Hg) at a temperature below 40° C
ADDITION
Type
ADDITION
Details
by adding sodium bicarbonate (50 g.)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether (1,500 cc.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts are dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration under reduced pressure (30 mm.Hg)

Outcomes

Product
Name
Type
product
Smiles
BrCC(O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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